molecular formula C16H13Br2N3O2 B11122205 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 324014-39-3

3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11122205
CAS No.: 324014-39-3
M. Wt: 439.10 g/mol
InChI Key: WBNRFSQTCPDQKR-AWQFTUOYSA-N
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Description

3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms

Properties

CAS No.

324014-39-3

Molecular Formula

C16H13Br2N3O2

Molecular Weight

439.10 g/mol

IUPAC Name

3-bromo-N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13Br2N3O2/c17-13-5-1-3-11(7-13)9-20-21-15(22)10-19-16(23)12-4-2-6-14(18)8-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

WBNRFSQTCPDQKR-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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